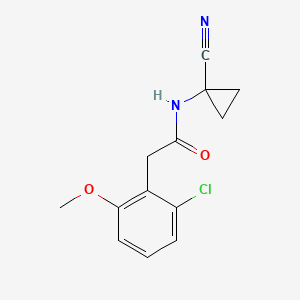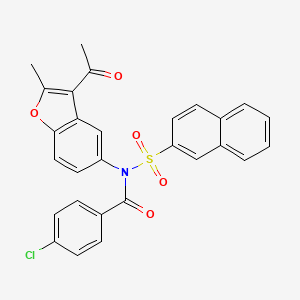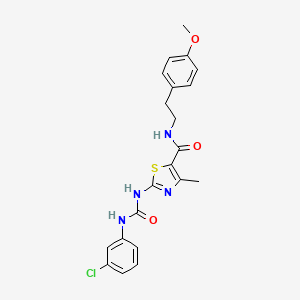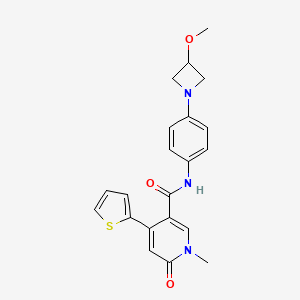
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the primary inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide works by inhibiting the activity of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This, in turn, enhances the inhibitory tone of the central nervous system and can reduce the occurrence of seizures and other hyperexcitability disorders.
Biochemical and Physiological Effects:
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide has been shown to increase the levels of GABA in the brain and to reduce the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This can lead to a reduction in seizure activity, anxiety, and addiction-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other GABAergic drugs.
Orientations Futures
There are several potential future directions for research on 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to better understand the long-term effects of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide on the brain and to determine its safety and efficacy in humans.
In conclusion, 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide is a promising drug candidate for the treatment of various neurological and psychiatric disorders. Its selective inhibition of GABA transaminase has been shown to increase the levels of GABA in the brain and to reduce hyperexcitability-related behaviors. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-methoxyaniline with 1-cyanocyclopropane carboxylic acid, followed by a series of chemical transformations that result in the final product.
Applications De Recherche Scientifique
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
Propriétés
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-11-4-2-3-10(14)9(11)7-12(17)16-13(8-15)5-6-13/h2-4H,5-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCYHYZGXLEPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)


![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)
![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)
